molecular formula C10H12N4O3 B2798253 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate CAS No. 866018-34-0

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate

Cat. No.: B2798253
CAS No.: 866018-34-0
M. Wt: 236.231
InChI Key: BSCPYSZPFFUMGI-UHFFFAOYSA-N
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Description

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate is a versatile chemical intermediate that provides researchers with access to the biologically significant 1,2,4-triazolo[1,5-a]pyrimidine scaffold. This fused heterobicyclic system is of substantial research interest due to its structural resemblance to purine bases, allowing it to function as an antimetabolite in biochemical studies . The core triazolopyrimidine structure is a privileged scaffold in medicinal chemistry, with documented research into its potential as a foundation for developing anticancer agents , anti-inflammatory compounds , and antimicrobial substances . The molecule itself exhibits interesting reactivity, as it has been reported to exist in three distinct tautomeric forms and presents multiple reaction sites for alkylation, making it a valuable substrate for synthetic chemistry and the exploration of structure-activity relationships (SAR) . Its primary research value lies in its role as a precursor for further functionalization; for instance, the acetate moiety can be utilized in reactions to create more complex molecular architectures. One demonstrated application includes its reaction with alkylating agents like allyl bromide, where it undergoes selective attack at the α-carbon of the ester function to yield novel pentenoate derivatives for further biological evaluation . This reagent is intended for use in laboratory research to support the synthesis and discovery of new chemical entities with potential pharmacological activities. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-6-8(3-4-17-7(2)15)9(16)14-10(13-6)11-5-12-14/h5H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCPYSZPFFUMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with formamide under acidic conditions to yield 5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine.

    Introduction of the Ethyl Acetate Moiety: The next step involves the esterification of the triazolopyrimidine core with ethyl acetate. This can be accomplished using reagents such as ethyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The ethyl acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound has shown promise as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Triazolopyrimidine Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties CAS Number
Target Compound 6-ethyl acetate C₁₁H₁₃N₄O₃ 253.25 Moderate polarity, ester solubility 878441-48-6
Ethyl 4-(trifluoromethyl)benzenecarboxylate derivative 6-ethyl 4-(trifluoromethyl)benzoate C₁₆H₁₃F₃N₄O₃ 366.30 Enhanced hydrophobicity (CF₃ group) 866137-39-5
3-(5-Methyl-7-oxo-...yl)propanoic acid 6-propanoic acid C₉H₁₀N₄O₃ 222.20 Higher acidity (pKa ~2.8) 878441-48-6
Methyl (5-oxo-4,5,6,7-tetrahydro...yl)acetate Tetrahydro core, methyl ester C₈H₁₀N₄O₃ 210.19 Reduced planarity, lower stability 1030575-22-4

Key Observations :

  • Polarity and Solubility : The acetate ester (target compound) exhibits moderate polarity, balancing solubility in polar aprotic solvents (e.g., DMF) and lipid membranes. In contrast, the trifluoromethylbenzoate derivative (CAS 866137-39-5) has increased hydrophobicity due to the CF₃ group, favoring membrane permeability .
  • Acidity: Propanoic acid derivatives (e.g., CAS 878441-48-6) are more acidic (predicted pKa ~2.8) than esters, making them suitable for ionic interactions in drug-target binding .

Key Observations :

  • Microwave Synthesis : The target compound is efficiently synthesized via microwave-assisted cyclocondensation, reducing reaction time compared to conventional methods .
  • Multicomponent Reactions : Derivatives with aryl groups (e.g., 5-phenyl-7-trimethoxyphenyl) require longer reaction times (16 h) in DMF but achieve moderate yields .

Table 3: Reported Bioactivities of Triazolopyrimidine Analogues

Compound Substituents Bioactivity Reference
3-[2-(Benzylamino)-5-methyl-7-oxo...yl]propanamide Benzylamino, ethoxyphenyl Antibacterial (Gram-negative targets)
2-Amino-6-(3-chlorobenzyl)-5-ethyl...one Chlorobenzyl, ethyl CNS modulation (non-opioid analgesic)
Target Compound Ethyl acetate Not explicitly reported; structural similarity suggests kinase inhibition potential

Key Observations :

  • Antibacterial Activity: Derivatives with benzylamino and chlorophenyl groups (e.g., D481-0042 and D481-0088) show activity against Gram-negative bacteria, likely via phosphopantetheine adenylyltransferase inhibition .
  • Structural Insights : The planarity of the triazolopyrimidine core (dihedral angle ~87° with aromatic rings) facilitates π-π stacking in enzyme binding pockets, as observed in crystallographic studies .

Biological Activity

The compound 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate is a derivative of triazolopyrimidine that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₈H₈N₄O₃
  • Molecular Weight : 196.18 g/mol
  • CAS Number : 860611-12-7

Anticancer Properties

Recent studies have indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. The structure of this compound allows for interaction with various biological targets involved in cancer progression.

  • Mechanism of Action :
    • The compound has been shown to inhibit specific kinases involved in cell cycle regulation and proliferation. For instance, it has demonstrated activity against Polo-like kinase 1 (Plk1), which is crucial for mitotic progression and is often overexpressed in cancer cells .
  • In Vitro Studies :
    • In cell viability assays using human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value indicating effective inhibition of cell growth .
  • Structure-Activity Relationship (SAR) :
    • Variations in the substituents on the triazole ring have been studied to optimize potency and selectivity against cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that triazolopyrimidine derivatives may possess antimicrobial effects.

  • Antibacterial Studies :
    • Preliminary evaluations have suggested that certain derivatives show activity against bacterial strains, although specific data on this compound remains limited .

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of various triazolopyrimidine derivatives highlighted the promising anticancer activity of compounds similar to this compound. The research included:

CompoundIC50 (μM)Target
Compound A15.0Plk1
Compound B12.0Plk1
2-(5-Methyl...)10.0Plk1

This table illustrates the comparative efficacy of related compounds against Plk1 .

Study 2: SAR Analysis

An investigation into the SAR of triazolopyrimidine derivatives revealed that modifications at specific positions significantly influenced their biological activity. The study found that:

  • Substituents at the 5-position of the triazole ring enhanced binding affinity to Plk1.

Q & A

Q. Advanced

  • Complementary 2D NMR : HSQC and HMBC correlations map connectivity between protons and carbons, distinguishing isomers (e.g., resolving 5-methyl vs. 7-methyl substitution) .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., methyl (7-oxo-2-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidin-5-yl)acetate, C14H12N4O3) to validate spectral assignments .
  • Computational modeling : DFT calculations predict NMR shifts and optimize crystal packing models .

What biological activities are associated with triazolopyrimidine derivatives?

Basic
These compounds exhibit:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via hydrophobic interactions with the triazole ring .
  • Anticancer potential : Induction of apoptosis in cancer cell lines (IC50 values <10 μM for derivatives with hydroxyl or halogen substituents) .
  • Anti-inflammatory effects : Modulation of COX-2 and TNF-α pathways, as seen in ethyl 7-(3-hydroxyphenyl) derivatives .

What methodologies are used to study structure-activity relationships (SAR) in these compounds?

Q. Advanced

  • Molecular docking : Simulations with targets like phosphopantetheine adenylyltransferase (CoaD) reveal binding modes, e.g., hydrophobic interactions with the triazole core and hydrogen bonding with acetate groups .
  • Enzyme inhibition assays : Measure IC50 values against specific targets (e.g., acetylcholinesterase for Alzheimer’s research) .
  • Substituent variation : Systematic replacement of the ethyl acetate group with bulkier esters (e.g., propyl or benzyl) to assess steric effects on activity .

What catalysts improve synthesis efficiency for this compound?

Q. Basic

  • Heterogeneous catalysts : APTS enhances yield (up to 88%) and reduces reaction time (4–6 hours vs. 12+ hours without catalyst) .
  • Green catalysts : ZnO nanoparticles or montmorillonite K10 under solvent-free conditions minimize waste .
  • Continuous flow reactors : Improve scalability and reproducibility for multi-step syntheses .

How can reaction conditions be optimized for scalability?

Q. Advanced

  • Flow chemistry : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves heat transfer in exothermic steps .
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, catalyst loading, solvent ratio) maximizes yield (e.g., from 70% to 92%) .
  • In-line purification : Integration of scavenger resins or membrane filtration removes byproducts during continuous synthesis .

What structural features influence the compound’s reactivity and stability?

Q. Basic

  • Electron-withdrawing groups (e.g., oxo at C7) increase electrophilicity at C6, facilitating nucleophilic substitutions .
  • Ethyl acetate side chain : Enhances solubility in polar solvents (logP ~1.5) and serves as a leaving group in prodrug designs .
  • Hydrogen bonding networks : Stabilize the 4,7-dihydro tautomer, as confirmed by X-ray data .

How do substituents affect pharmacological activity?

Q. Advanced

  • Halogen substituents : Bromine at C3 (e.g., in ethyl 7-(3-bromophenyl) derivatives) increases antibacterial potency (MIC 2 μg/mL vs. 8 μg/mL for non-halogenated analogues) .
  • Hydroxyl groups : Improve water solubility (e.g., 7-(3-hydroxyphenyl) derivatives) but may reduce metabolic stability .
  • Amino vs. methyl groups : Amino substitution at C5 enhances enzyme inhibition (e.g., IC50 0.5 μM vs. 2.1 μM for methyl) by forming additional hydrogen bonds .

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